N-(4-nitrophenyl)-2-(1,1,4-trioxo-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide
Description
The exact mass of the compound this compound is 389.06815638 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-(1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c21-16(18-12-5-7-13(8-6-12)20(23)24)11-19-14-3-1-2-4-15(14)27(25,26)10-9-17(19)22/h1-8H,9-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBBULCJKHXLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F0681-0046 is the DNA in cancer cells. The compound induces DNA double-strand breaks, which are a type of DNA damage.
Mode of Action
F0681-0046 arrests the cell cycle in the S-phase, causing DNA replication stress. This stress leads to the phosphorylation of H2AX into γ-H2AX, a marker of DNA damage. The compound activates the ATR-Chk1 pathway in certain cells, while in others, it activates both the ATR-Chk1 and ATM-Chk2 pathways. The DNA damage generated corresponds to double-strand breaks (DSBs), as validated by the co-localization of 53BP1 foci with γ-H2AX foci.
Biochemical Pathways
The major DNA repair pathway targeted by F0681-0046 is homologous recombination, as indicated by the induction of RAD51 foci formation. The p53 protein plays a key role in the survival mechanism in response to F0681-0046.
Result of Action
The action of F0681-0046 results in a replication stress response. This response is a crucial function to maintain genome integrity in all eukaryotic cells. It involves a complex network of signaling and transduction pathways, including DNA repair, damage tolerance, transcriptional responses, DNA damage checkpoints, and apoptosis.
Biological Activity
N-(4-nitrophenyl)-2-(1,1,4-trioxo-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including cytotoxicity and antioxidant capabilities, based on various studies and research findings.
Chemical Structure
The compound features a nitrophenyl group and a benzothiazepin moiety, which are known for their pharmacological significance. The presence of the trioxo group contributes to its reactivity and interaction with biological systems.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was utilized to determine the half-maximal inhibitory concentration (IC50) values.
| Cell Line | IC50 (μM) | Comparison with Doxorubicin |
|---|---|---|
| PACA2 (Pancreatic Cancer) | 53.5 | More active than doxorubicin |
| A549 (Lung Carcinoma) | 34.9 | Comparable activity |
The results indicate that the compound exhibits significant cytotoxicity against both pancreatic and lung cancer cell lines. Notably, it outperformed doxorubicin in specific instances, suggesting its potential as an anticancer agent .
Antioxidant Activity
The antioxidant properties were assessed using the DPPH scavenging assay. The following table summarizes the DPPH scavenging activity of the compound compared to ascorbic acid.
| Compound | DPPH Scavenging Activity (%) at 0.1 μg/mL |
|---|---|
| Ascorbic Acid | Highest |
| N-(4-nitrophenyl)acetamide | Moderate |
The compound demonstrated a dose-dependent relationship in scavenging DPPH radicals, indicating its potential as an antioxidant agent .
Study 1: Anticancer Properties
In a study focusing on the anticancer properties of compounds similar to this compound, it was found that derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. The most potent derivatives had IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin.
Study 2: Antioxidant Efficacy
Another investigation highlighted the antioxidant efficacy of compounds containing the nitrophenyl group. The results indicated that these compounds could effectively reduce oxidative stress in vitro, which is crucial for preventing cellular damage associated with cancer progression and other diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
